molecular formula C25H24N2O3 B11310177 N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide

N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide

Cat. No.: B11310177
M. Wt: 400.5 g/mol
InChI Key: SJFXYLRHOSPBHL-UHFFFAOYSA-N
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Description

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-METHOXY-N-METHYLBENZAMIDE is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a methoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-METHOXY-N-METHYLBENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with methoxyphenylglyoxal and subsequent reactions with methoxybenzamide. The reaction conditions often require the use of catalysts such as palladium or copper complexes, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-METHOXY-N-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce fully hydrogenated indole derivatives .

Scientific Research Applications

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-METHOXY-N-METHYLBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-METHOXY-N-METHYLBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound can also modulate signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-METHYL-1H-INDOL-3-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE
  • N-[(1H-INDOL-3-YL)METHYL]-N-(4-METHOXYPHENYL)ACETAMIDE

Uniqueness

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-2-METHOXY-N-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzamide structure differentiates it from other indole derivatives, providing unique interactions with molecular targets .

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide

InChI

InChI=1S/C25H24N2O3/c1-27(25(28)20-9-5-7-11-23(20)30-3)24(17-12-14-18(29-2)15-13-17)21-16-26-22-10-6-4-8-19(21)22/h4-16,24,26H,1-3H3

InChI Key

SJFXYLRHOSPBHL-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=C(C=C1)OC)C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4OC

Origin of Product

United States

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